molecular formula C14H12N4O4 B2963780 2-(5-(2-(1,3-Dioxoisoindolin-2-yl)ethyl)-1,2,4-oxadiazol-3-yl)acetamide CAS No. 1809499-78-2

2-(5-(2-(1,3-Dioxoisoindolin-2-yl)ethyl)-1,2,4-oxadiazol-3-yl)acetamide

Cat. No.: B2963780
CAS No.: 1809499-78-2
M. Wt: 300.274
InChI Key: QHAFZLDNEGMQRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-(2-(1,3-Dioxoisoindolin-2-yl)ethyl)-1,2,4-oxadiazol-3-yl)acetamide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring and an isoindolinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(2-(1,3-Dioxoisoindolin-2-yl)ethyl)-1,2,4-oxadiazol-3-yl)acetamide typically involves multiple steps. One common approach starts with the preparation of the isoindolinone intermediate. This can be achieved by reacting phthalic anhydride with an appropriate amine under acidic conditions to form the isoindolinone ring . The next step involves the formation of the oxadiazole ring, which can be synthesized by reacting the isoindolinone intermediate with a nitrile oxide under basic conditions . Finally, the acetamide group is introduced through an acylation reaction using acetic anhydride or a similar reagent .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(5-(2-(1,3-Dioxoisoindolin-2-yl)ethyl)-1,2,4-oxadiazol-3-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-(2-(1,3-Dioxoisoindolin-2-yl)ethyl)-1,2,4-oxadiazol-3-yl)acetamide is unique due to the combination of the isoindolinone and oxadiazole rings, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to compounds containing only one of these moieties .

Properties

IUPAC Name

2-[5-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,2,4-oxadiazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O4/c15-10(19)7-11-16-12(22-17-11)5-6-18-13(20)8-3-1-2-4-9(8)14(18)21/h1-4H,5-7H2,(H2,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHAFZLDNEGMQRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=NC(=NO3)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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